molecular formula C20H21N3O3 B2510396 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941909-00-8

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2510396
CAS RN: 941909-00-8
M. Wt: 351.406
InChI Key: TWBHNBLRNDMUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Molecular Rearrangement and Synthesis of Novel Derivatives

Research has shown that compounds structurally related to "1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea" can undergo molecular rearrangement under certain conditions, leading to the creation of new indole and imidazolinone derivatives. These transformations are facilitated by reactions in boiling acetic acid, demonstrating the compound's utility in synthesizing diverse chemical structures with potential pharmacological applications (Klásek, Lyčka, & Holčapek, 2007).

Antitumor Activities and Structural Analysis

The structural analogs of this compound have been synthesized and characterized, revealing significant antitumor activities. For instance, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea demonstrated notable antitumor efficacy, as confirmed through structural characterization and biological assays. The insights into its interactions with cellular targets underscore its potential as a basis for developing new anticancer agents (Hu et al., 2018).

Development of New Antidepressants

Compounds incorporating the indole moiety have been evaluated for their potential as antidepressants, demonstrating activities as serotonin reuptake inhibitors with additional antagonistic effects on specific serotonin receptors. This dual pharmacological profile is indicative of a promising approach in the treatment of depression, highlighting the compound's relevance in neuropharmacological research (Matzen et al., 2000).

Optical Sensing and Anion Detection

Research into urea-based polyacetylenes, incorporating structures akin to "this compound," has led to the development of optical sensors for fluoride ions. The incorporation of urea groups allows for specific interactions with anions, making these compounds valuable tools in chemical sensing applications (Su et al., 2013).

Gelation Properties and Material Science Applications

The gelation properties of certain urea derivatives in acidic conditions have been studied, revealing the influence of anions on the rheology and morphology of gels. This research provides insight into the utility of such compounds in material science, particularly in the design of tunable gel materials for various applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)15-6-5-7-16(12-15)21-20(25)22-18-13-23(10-11-26-2)19-9-4-3-8-17(18)19/h3-9,12-13H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBHNBLRNDMUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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